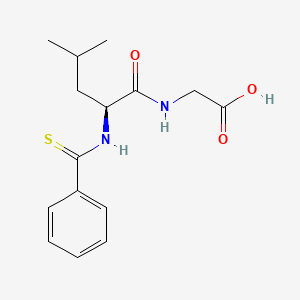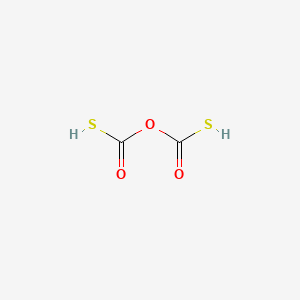
Dithiodicarbonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dithiodicarbonic acid is an organosulfur compound with the formula ( \text{C}_2\text{H}_2\text{O}_2\text{S}_2 ) It is characterized by the presence of two sulfur atoms and two carbonyl groups, making it a unique dicarboxylic acid derivative
準備方法
Synthetic Routes and Reaction Conditions: Dithiodicarbonic acid can be synthesized through the oxidation of xanthates. For instance, the oxidation of sodium ethylxanthate or potassium ethylxanthate can yield this compound . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions: Dithiodicarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids or other sulfur-containing derivatives.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols.
科学的研究の応用
Dithiodicarbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
作用機序
The mechanism of action of dithiodicarbonic acid involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic or inhibitory processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Dithiocarbamates: These compounds also contain sulfur and have similar coordination properties, making them useful in similar applications.
Dicarboxylic Acids: Compounds like oxalic acid and succinic acid share the dicarboxylic acid structure but lack the sulfur atoms, leading to different chemical behaviors.
Uniqueness: Dithiodicarbonic acid’s uniqueness lies in its combination of sulfur and carbonyl groups, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and specific reactivity patterns.
特性
CAS番号 |
33305-36-1 |
|---|---|
分子式 |
C2H2O3S2 |
分子量 |
138.17 g/mol |
IUPAC名 |
sulfanylcarbonyloxymethanethioic S-acid |
InChI |
InChI=1S/C2H2O3S2/c3-1(6)5-2(4)7/h(H,3,6)(H,4,7) |
InChIキー |
XUGRKBHZKBMIIL-UHFFFAOYSA-N |
正規SMILES |
C(=O)(OC(=O)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


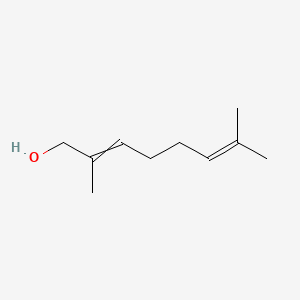
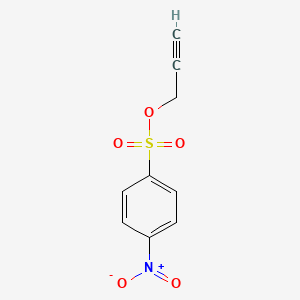
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
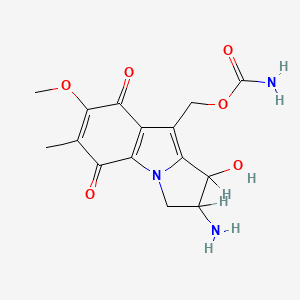
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
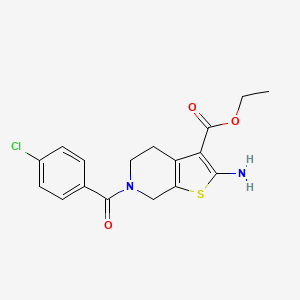
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
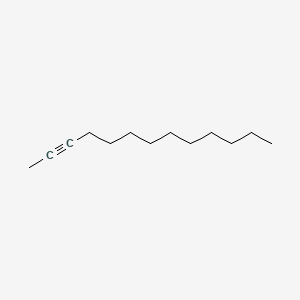
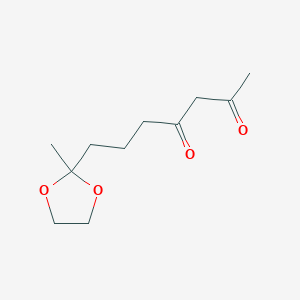
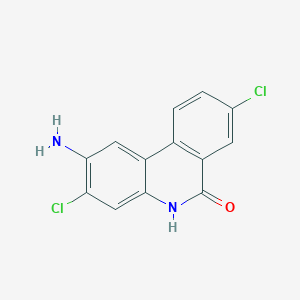

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
